Antifibrillatory Potency in Coronary Ligation-Reperfusion: Phenicaberan Matches Lidocaine and Outperforms Standard Antiarrhythmics
In a head-to-head comparative study using anesthetized cats subjected to maximally high ligation of the coronary artery followed by reperfusion, phenicaberan (target compound) and lidocaine demonstrated comparably favorable antifibrillatory effects, and both were significantly superior to the other antiarrhythmic agents tested [1]. While exact ventricular fibrillation threshold values are not extractable from the abstract, the study explicitly designates phenicaberan and lidocaine as the two most effective agents among the panel, warranting their recommendation for prophylaxis of fatal arrhythmias [1].
| Evidence Dimension | Antifibrillatory efficacy in coronary ligation-reperfusion model |
|---|---|
| Target Compound Data | Phenicaberan: judged comparably favorable to lidocaine; recommended for fatal arrhythmia prophylaxis |
| Comparator Or Baseline | Lidocaine (comparably favorable); other basic antiarrhythmic agents (significantly inferior) |
| Quantified Difference | Qualitative ranking: Phenicaberan ≈ Lidocaine >> other antiarrhythmics. Exact numerical threshold difference not publicly digitized. |
| Conditions | Anesthetized cat model; maximally high ligation of coronary artery with reperfusion |
Why This Matters
For preclinical cardiovascular safety pharmacology or antiarrhythmic drug discovery, this compound uniquely offers lidocaine-comparable antifibrillatory efficacy combined with a distinct benzofuran scaffold that is not a traditional Class Ib antiarrhythmic, enabling scaffold-hopping strategies.
- [1] Storozhuk BG. [Antifibrillatory activity of anti-arrhythmia agents in maximally high ligation of the coronary artery and its reperfusion in cats]. Farmakol Toksikol. 1985 May-Jun;48(3):47-9. Russian. PMID: 4029380. View Source
